molecular formula C8H7BrF2O B2382215 1-Bromo-4-[difluoro(methoxy)methyl]benzene CAS No. 1236031-38-1

1-Bromo-4-[difluoro(methoxy)methyl]benzene

Cat. No. B2382215
CAS RN: 1236031-38-1
M. Wt: 237.044
InChI Key: XACPVAIECFJINJ-UHFFFAOYSA-N
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Description

1-Bromo-4-[difluoro(methoxy)methyl]benzene is a chemical compound with the molecular formula C7H5BrF2O . It is also known by other names such as 4-Bromo-α,α-difluorotoluene .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-[difluoro(methoxy)methyl]benzene consists of a benzene ring substituted with a bromo group, a difluoromethyl group, and a methoxy group .


Physical And Chemical Properties Analysis

1-Bromo-4-[difluoro(methoxy)methyl]benzene is a liquid with a density of 1.604 g/mL at 25 °C. It has a refractive index (n20/D) of 1.514 .

Scientific Research Applications

Organic Synthesis and Functionalization

1-Bromo-4-[difluoro(methoxy)methyl]benzene serves as a valuable building block in organic synthesis. Researchers utilize it to introduce functional groups into aromatic compounds. The bromine atom provides a handle for subsequent reactions, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. These transformations allow the creation of complex molecules with tailored properties .

Hydromethylation Reactions

Hydromethylation involves the addition of a methyl group (CH₃) to an unsaturated carbon-carbon bond. 1-Bromo-4-[difluoro(methoxy)methyl]benzene can undergo hydromethylation reactions, leading to the formation of substituted methoxybenzenes. These derivatives find applications in the synthesis of natural products and pharmaceutical intermediates .

Aryl Ether Formation

The methoxy group in p-Bromoanisole makes it an excellent precursor for aryl ether synthesis. By reacting it with phenols or other aryl nucleophiles, researchers can construct aryl ethers. These compounds are essential in drug discovery, as they often enhance bioavailability and metabolic stability .

Materials Science and Liquid Crystals

Researchers have explored the use of p-Bromoanisole derivatives in liquid crystal materials. By modifying the substituents on the benzene ring, they can fine-tune the liquid crystal properties, such as phase transition temperatures and optical behavior. These materials have applications in displays, sensors, and optoelectronic devices .

Fluorinated Organic Compounds

The difluoromethoxy group in 1-Bromo-4-[difluoro(methoxy)methyl]benzene introduces fluorine atoms into the molecule. Fluorinated compounds often exhibit unique properties, such as altered lipophilicity, increased chemical stability, and enhanced biological activity. Researchers explore these derivatives for drug design and agrochemical development .

Natural Product Synthesis

1-Bromo-4-[difluoro(methoxy)methyl]benzene has been employed in the synthesis of natural products. By incorporating this building block, chemists can access complex structures found in various bioactive compounds. For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

properties

IUPAC Name

1-bromo-4-[difluoro(methoxy)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACPVAIECFJINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[difluoro(methoxy)methyl]benzene

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